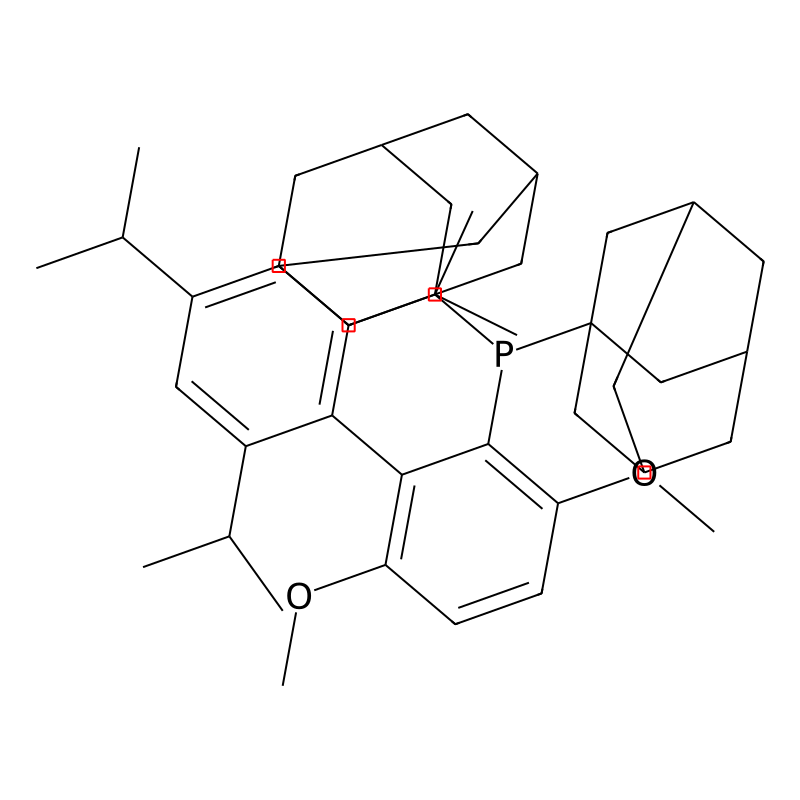AdBrettPhos

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
B-cell malignancies
B-cells are a type of white blood cell that plays a crucial role in the immune system. However, uncontrolled B-cell growth can lead to leukemia and lymphoma. Studies suggest that AdBrettPhos may inhibit B-cell proliferation and survival by blocking BTK activity. This makes it a potential therapeutic candidate for B-cell malignancies [].
Autoimmune diseases
Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues. B-cells are involved in the development of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. AdBrettPhos's ability to target BTK might offer a potential therapeutic approach for these conditions by modulating B-cell activity [].
AdBrettPhos is a dialkylbiarylphosphine ligand characterized by its bulky structure, which enhances its effectiveness in catalyzing reactions involving palladium. The compound's full chemical name is 1,1'-bis(2,4,6-trimethylphenyl)phosphine, and it is noted for its ability to stabilize palladium complexes, thereby facilitating various coupling reactions such as C–N and C–O bond formations .
AdBrettPhos finds extensive applications in:
- Organic Synthesis: It is used to synthesize complex organic molecules, particularly those that require selective bond formations.
- Catalysis: The ligand enhances the efficiency of palladium catalysts in various industrial processes, including pharmaceuticals and material science .
- Research: Its unique properties make it an important subject of study in organometallic chemistry and catalysis research.
While AdBrettPhos itself is primarily a synthetic compound, its applications in medicinal chemistry can indirectly relate to biological activity. The compounds synthesized using AdBrettPhos as a catalyst often include biologically active molecules. For instance, the aniline derivatives produced through C–N coupling can serve as precursors for pharmaceuticals and agrochemicals .
The synthesis of AdBrettPhos typically involves:
- Phosphination Reactions: The compound can be synthesized through the reaction of phosphine with appropriate aryl halides under controlled conditions.
- Lithiation Techniques: Another method involves lithiation of the biaryl framework followed by phosphination to introduce the phosphorus atom .
Studies have shown that AdBrettPhos interacts effectively with palladium complexes, leading to improved catalytic performance. Kinetic studies indicate that the bulky nature of the ligand allows for better stabilization of palladium during oxidative addition steps in cross-coupling reactions . This interaction is crucial for achieving high yields and selectivity in synthetic applications.
Several compounds share similarities with AdBrettPhos, particularly within the class of phosphine ligands. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| BrettPhos | Bulky biaryl phosphine | Less steric hindrance than AdBrettPhos |
| RuPhos | Ruthenium-based phosphine ligand | Used in different metal-catalyzed reactions |
| tBuBrettPhos | Tert-butyl substituted version | Offers different steric properties |
| Diphenylphosphine | Simple diphenyl phosphine | Less bulky; lower catalytic efficiency |
AdBrettPhos stands out due to its enhanced steric bulk and electronic properties, which optimize catalytic performance in specific reactions compared to these similar compounds.








